molecular formula C17H13ClFN3O4S B2997463 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 895451-61-3

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide

Cat. No.: B2997463
CAS No.: 895451-61-3
M. Wt: 409.82
InChI Key: PHVSNUVTFRBUIN-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide is a complex organic compound characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonyl oxide derivatives.

  • Reduction: Reduction products may include various amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different sulfonyl derivatives or other functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It has been studied for its antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and material engineering.

Comparison with Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide

  • N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide

  • N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide

Uniqueness: N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVSNUVTFRBUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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